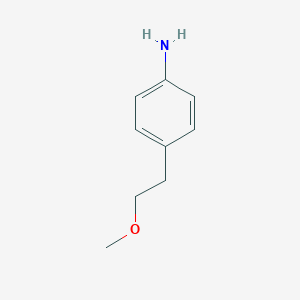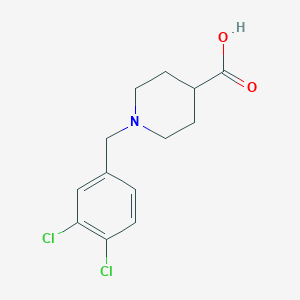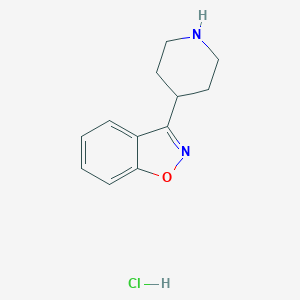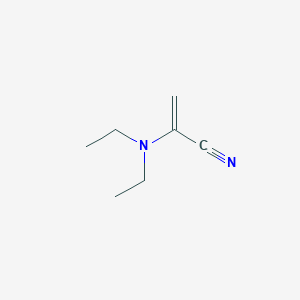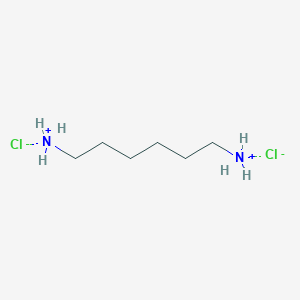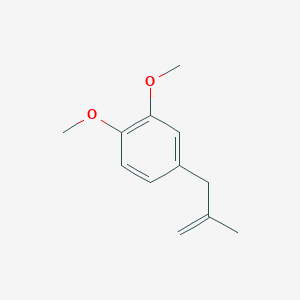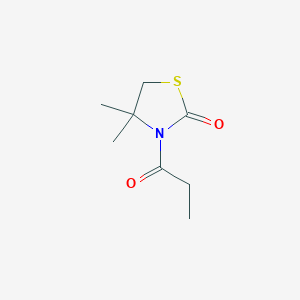
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one, also known as DMTZ, is a thiazolidinone derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. DMTZ is a heterocyclic compound that contains a five-membered ring with a thiazolidinone moiety. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Mécanisme D'action
The exact mechanism of action of 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one is not fully understood. However, it has been proposed that 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one exerts its biological effects by modulating various signaling pathways in cells. For example, 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has also been found to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Effets Biochimiques Et Physiologiques
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has also been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has been found to possess anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various cellular processes. However, one of the limitations of using 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one is its relatively low solubility in water, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are several future directions for research on 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one. One area of interest is the development of 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one. Finally, the potential applications of 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one in the treatment of diabetes and other metabolic disorders warrant further investigation.
Méthodes De Synthèse
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one can be synthesized through a multi-step process, starting from the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-ethylthio-4-methyl-5-oxo-1,2,4-triazolidine-3-carboxylic acid ethyl ester. This intermediate is then reacted with acetic anhydride and sodium acetate to form 4,4-dimethyl-3-propanoyl-1,3-thiazolidin-2-one.
Applications De Recherche Scientifique
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
150968-16-4 |
|---|---|
Nom du produit |
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one |
Formule moléculaire |
C8H13NO2S |
Poids moléculaire |
187.26 g/mol |
Nom IUPAC |
4,4-dimethyl-3-propanoyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C8H13NO2S/c1-4-6(10)9-7(11)12-5-8(9,2)3/h4-5H2,1-3H3 |
Clé InChI |
GKFJXEAXKWCPOK-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(=O)SCC1(C)C |
SMILES canonique |
CCC(=O)N1C(=O)SCC1(C)C |
Synonymes |
2-Thiazolidinone, 4,4-dimethyl-3-(1-oxopropyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



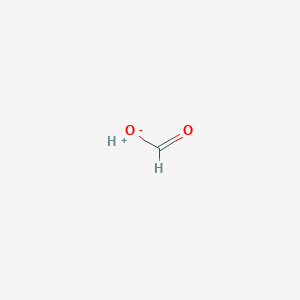
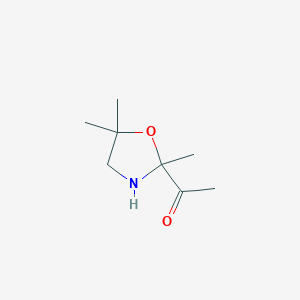
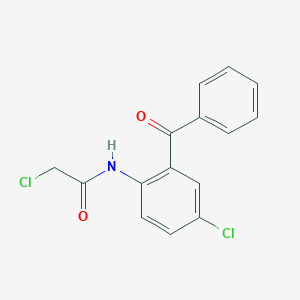
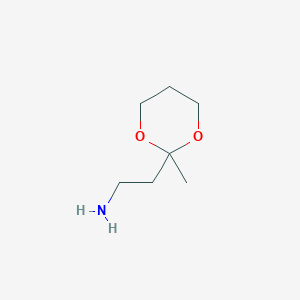
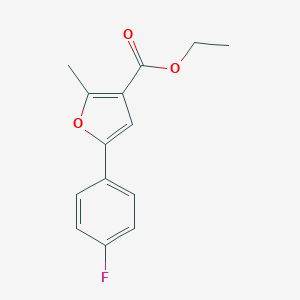
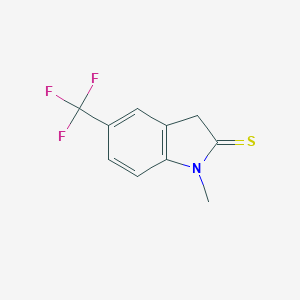
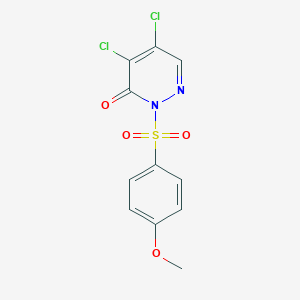
![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)
